2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol
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Overview
Description
2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that features a furan ring, a pyrido[2,3-d]pyrimidine moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives . The furan ring is then introduced through a series of reactions involving furan derivatives. The final step involves the coupling of the furan and pyrido[2,3-d]pyrimidine moieties with a propanol group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrido[2,3-d]pyrimidine and furan, such as:
- Pyrido[2,3-d]pyrimidine derivatives with different substituents.
- Furan derivatives with various functional groups.
- Compounds that combine these moieties with different linkers or additional functional groups .
Uniqueness
The uniqueness of 2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-14(19,11-5-3-7-20-11)8-16-13-10-4-2-6-15-12(10)17-9-18-13/h2-7,9,19H,8H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKXUHKFMQEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=CC=N2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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